molecular formula C10H13N5O5 B7797138 CID 765

CID 765

Cat. No. B7797138
M. Wt: 283.24 g/mol
InChI Key: NYHBQMYGNKIUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 765 is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 765 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 765 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically Induced Dimerization (CID) for Protein Function Control : CID is used for reversible and spatiotemporal control of protein function in cells, especially in dissecting signal transductions and studying membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Engineered PROTAC-CID Systems for Gene Regulation : PROTAC-CID platforms have been developed for inducible gene regulation and editing, offering fine-tuning of gene expression and enabling transient genome manipulation (Ma et al., 2023).

  • Photocaged-Photocleavable Chemical Dimerizer for Protein Localization : A novel chemical inducer of protein dimerization offers rapid activation and deactivation, controlling peroxisome transport and mitotic checkpoint signaling in cells (Aonbangkhen et al., 2018).

  • Characterization of Ion Trap Tandem Mass Spectra : CID is crucial in mass spectrometry for inferring amino acid sequences of peptides through characteristic fragment ions (Tabb et al., 2003).

  • Solving Cell Biology Problems with CID : CID has been instrumental in understanding lipid second messengers and small GTPases, providing insights into complex signaling processes (DeRose, Miyamoto, & Inoue, 2013).

  • Thermochemistry of Dissociation of Glycyl–Homopeptides : CID is applicable in mass spectrometry for qualitative, quantitative, and structural analysis in various scientific areas (Ivanova & Spiteller, 2017).

  • Carbon Isotope Discrimination in Loblolly Pine : CID has been used in plant genetics to understand traits influencing fitness and assist in breeding practices (González-Martínez et al., 2008).

  • IR Laser Activation of Protein Assemblies in Mass Spectrometry : CID via infrared laser radiation offers an alternative method for studying protein assemblies in mass spectrometry, providing new insights into membrane protein complexes (Mikhailov et al., 2016).

  • Carbon Isotope Discrimination for Barley Water Use Efficiency : CID is used in agricultural research, particularly in evaluating barley genotypes for water use efficiency and productivity (Anyia et al., 2007).

  • Synthesis and Activity of Bivalent FKBP12 Ligands : CID has applications in biological research and medical therapies, offering tools for studying intracellular signaling events (Keenan et al., 1998).

  • Background Subtraction in High-Resolution LC/MS Data : CID is used in analytical chemistry for processing LC/MS data, particularly in obtaining clean product ion spectra for metabolites (Zhang et al., 2009).

properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMYGNKIUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 765

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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